molecular formula C8H6ClFO3 B2893522 3-Chloro-2-fluoro-6-methoxybenzoic acid CAS No. 1782016-34-5

3-Chloro-2-fluoro-6-methoxybenzoic acid

Cat. No. B2893522
CAS RN: 1782016-34-5
M. Wt: 204.58
InChI Key: NRYJSKFRXRUEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-fluoro-6-methoxybenzoic acid is a chemical compound with the molecular formula C8H6O3FCl and a molecular weight of 204.58 . It is used in various chemical reactions and has potential applications in different fields of chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chloro group, a fluoro group, a methoxy group, and a carboxylic acid group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.


Physical And Chemical Properties Analysis

This compound is a neat compound . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the searched resources.

Scientific Research Applications

Synthesis and Chemical Properties

3-Chloro-2-fluoro-6-methoxybenzoic acid and its derivatives are pivotal in synthesizing various complex molecules. For instance, it serves as a precursor for benzo[b]thiophene derivatives, highlighting its role in synthesizing compounds with potential antiovulatory actions (E. Campaigne & Chung S. Kim, 1983). Furthermore, it's involved in the creation of N-alkoxy-3,5-dinitro-4-aminobenzoic acid derivatives, showcasing its utility in producing compounds with varied physico-chemical properties (M. Tudose et al., 2010).

Agricultural and Environmental Applications

In the context of agriculture, the modification of salicylic acid derivatives, including those similar to this compound, has been explored for inducing plant defenses against pathogens. These studies have found that specific halogenated derivatives can significantly enhance plant resistance to diseases like tobacco mosaic virus, emphasizing the potential agricultural applications of such compounds (F. P. Silverman et al., 2005).

Biodegradation and Environmental Detoxification

The environmental fate and biodegradation of similar compounds, such as 3,6-dichloro-2-methoxybenzoic acid (dicamba), have been extensively studied. Research shows that specific microbes use enzymes like dicamba monooxygenase to degrade dicamba efficiently, converting it into less harmful products. This biodegradation process is crucial for mitigating the environmental impact of widespread herbicide use, providing insights into microbial pathways for detoxifying herbicide-contaminated environments (Razvan V. Dumitru et al., 2009).

properties

IUPAC Name

3-chloro-2-fluoro-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYJSKFRXRUEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1782016-34-5
Record name 3-chloro-2-fluoro-6-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.